N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide
Overview
Description
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring
Preparation Methods
The synthesis of N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and indene moieties, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also studied for its role in modulating biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
N-{3-[(2,3-dihydro-1H-inden-5-ylcarbamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-(2,3-dihydro-1H-inden-5-yl)acetamide: This compound shares the indene and acetamide moieties but lacks the phenyl group, resulting in different chemical and biological properties.
5-Acetamidoindan: Similar to the target compound, this molecule contains an indane structure with an acetamide group, but it differs in the substitution pattern and overall structure.
N-(5-Indanyl)acetamide: This compound also features an indane moiety with an acetamide group, but with variations in the substitution pattern and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12(22)19-15-6-3-7-16(11-15)20-18(23)21-17-9-8-13-4-2-5-14(13)10-17/h3,6-11H,2,4-5H2,1H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACQHCPCYZUIKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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